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Introduction

Small interfering RNAs (siRNAs) are powerful tools for inducing sequence-specific gene
silencing, a process known as RNA interference (RNAI). The chemical synthesis of highly pure
and stable siRNA molecules is crucial for their successful application in research, target
validation, and therapeutics. The most established method for automated solid-phase synthesis
of RNA, including siRNA, utilizes phosphoramidite chemistry with 5'-O-dimethoxytrityl (DMT)
and 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups. This document provides detailed
application notes and protocols for the synthesis of SIRNA molecules using 2'-O-TBDMS
protected phosphoramidites, with a focus on the guanosine (dG) monomer.

l. Principle of siRNA Synthesis using 2'-O-TBDMS
Chemistry

The synthesis of SIRNA oligonucleotides is performed on a solid support, typically controlled
pore glass (CPG), in the 3' to 5' direction. The process involves a series of repeated cycles,
each adding one nucleotide to the growing chain. The 2'-hydroxyl group of the ribonucleosides
is protected by the TBDMS group, which is stable to the conditions of the synthesis cycle but
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can be removed during the final deprotection steps. The 5'-hydroxyl group is protected by the

acid-labile DMT group, which is removed at the beginning of each cycle to allow for the

coupling of the next nucleotide.

Key Features of the 2'-O-TBDMS Method:

Robustness: It is a well-established and reliable method for RNA synthesis.

High Coupling Efficiency: With appropriate activators, high coupling efficiencies can be
achieved.

Compatibility: Compatible with a wide range of modified bases and labels.

Il. Experimental Protocols

A. Materials and Reagents

Phosphoramidites: 5'-O-DMT-2'-O-TBDMS-N-isobutyryl-Guanosine-3'-O-([3-cyanoethyl-N,N-
diisopropylamino)phosphoramidite and corresponding A, C, and U phosphoramidites.

Solid Support: Controlled Pore Glass (CPG) functionalized with the desired 3'-terminal
nucleoside.

Activator: 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.5 M 4,5-dicyanoimidazole (DCI) in
acetonitrile.

Capping Reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-
methylimidazole/THF).

Oxidizing Reagent: lodine solution (lz in THF/pyridine/water).

Detritylation Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in
dichloromethane (DCM).

Cleavage and Base Deprotection Solution: A mixture of concentrated ammonium hydroxide
and ethanol (3:1, v/v) or AMA (a mixture of aqueous ammonium hydroxide and aqueous
methylamine).

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182362?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

2'-O-TBDMS Deprotection Reagent: Triethylamine trihydrofluoride (TEA-3HF) in N-methyl-2-

pyrrolidone (NMP) or DMSO, or 1 M Tetrabutylammonium fluoride (TBAF) in THF.

B. Automated Solid-Phase Synthesis Cycle

RNase-free water, tubes, and pipette tips.

Quenching Buffer: 50 mM Triethylammonium acetate (TEAA) or sodium acetate.

Purification Columns: HPLC columns (ion-exchange or reverse-phase) or PAGE gels.

The following protocol is a general guideline for automated RNA synthesis on a standard

DNA/RNA synthesizer.
Step Operation Reagent/Solvent Time
) ) 3% TCA or DCAin

1 Detritylation 60-120 sec
DCM

2 Washing Acetonitrile 45 sec
0.1 M

3 Coupling Phosphoramidite + 5-10 min
Activator

4 Washing Acetonitrile 45 sec

5 Capping CapA+CapB 30-60 sec

6 Washing Acetonitrile 45 sec

7 Oxidation 0.02 M Iz solution 30-60 sec

8 Washing Acetonitrile 45 sec

This cycle is repeated for each nucleotide to be added to the sequence.

C. Cleavage and Deprotection

o Cleavage from Solid Support and Base Deprotection:
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o Transfer the solid support from the synthesis column to a screw-cap vial.
o Add 1 mL of ammonium hydroxide/ethanol (3:1, v/v) or AMA solution.

o Incubate at 55°C for 8-12 hours (for standard protecting groups) or at 65°C for 10 minutes
(for AMA with fast-deprotecting groups).[1][2]

o Cool the vial, centrifuge, and carefully transfer the supernatant containing the
oligonucleotide to a new tube.

o Wash the support with 0.5 mL of RNase-free water and combine the supernatants.

o Evaporate the solution to dryness using a vacuum concentrator.

e 2'-O-TBDMS Group Removal:
o To the dried oligonucleotide pellet, add 250 uL of TEA-3HF in NMP or DMSO.
o Incubate at 65°C for 1.5-2.5 hours.[3]
o Alternatively, use 1 M TBAF in THF and incubate at room temperature for 12-16 hours.[1]
o Quench the reaction by adding 1 mL of a suitable quenching buffer (e.g., 50 mM TEAA).
D. Purification of SiRNA

High purity of sSiRNA is critical for successful gene silencing experiments.[4] The crude,
deprotected siRNA can be purified by several methods:

» High-Performance Liquid Chromatography (HPLC): Both ion-exchange and reverse-phase
HPLC are effective for purifying siRNA.[5][6] lon-exchange chromatography separates
oligonucleotides based on their charge (length), while reverse-phase HPLC separates them
based on hydrophobicity.

o Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is a high-resolution method
for purifying oligonucleotides, effectively separating full-length products from shorter, failed
sequences.
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Quantitative Data Summary

Parameter Condition/Value Reference
Synthesis Scale 0.2-1.0 pmol [1]
Coupling Time (ETT activator) 6 minutes [2]
Coupling Time (BTT activator) 3 minutes [2]
Overall Stepwise Couplin

P ping >98% 7]

Efficiency

Base Deprotection
(NH4OH/EtOH)

55°C, 4-17 hours

[2]

Base Deprotection (AMA)

65°C, 10 minutes

[2]

2'-O-TBDMS Deprotection
(TEA-3HF)

65°C, 1.5-2.5 hours

[2](3]

2'-O-TBDMS Deprotection
(TBAF)

Room Temp, 12-24 hours

[1]3]

Typical Purity after HPLC

>90-97%

[8]

lll. Visualizations

A. Experimental Workflow for siRNA Synthesis
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Caption: Workflow for the chemical synthesis of SiRNA using 2'-O-TBDMS phosphoramidite
chemistry.
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Caption: Simplified signaling pathway of RNA interference (RNAI) initiated by a synthetic SIRNA
duplex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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